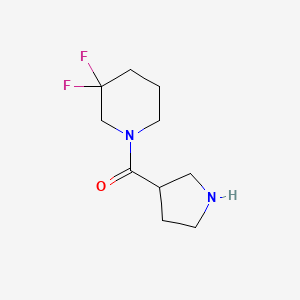
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
説明
“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound. It has been studied for its potential use as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes .
Synthesis Analysis
The synthesis of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” involves several steps . The major route of metabolism was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Molecular Structure Analysis
The molecular formula of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C10H16F2N2O. Its molecular weight is 218.24 g/mol.Chemical Reactions Analysis
The major route of metabolism of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is 218.24 g/mol. More detailed physical and chemical properties are not available in the search results.科学的研究の応用
I conducted a search for scientific research applications of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, but the information available primarily focuses on its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Here is a detailed section on this application:
Dipeptidyl Peptidase IV Inhibition
This compound has been identified as a potent, selective, and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of medications that help lower blood sugar levels in patients with type 2 diabetes. They work by blocking the enzyme DPP-IV, which is responsible for breaking down incretin hormones in the body. These hormones increase insulin release and decrease glucagon levels in the bloodstream in a glucose-dependent manner.
作用機序
Target of Action
The primary target of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone affects the glucose-insulin homeostasis pathway . By prolonging the action of incretin hormones, it promotes insulin release and inhibits glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans, and in the feces of rats . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .
Result of Action
The result of the action of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a decrease in blood glucose levels . This is achieved through the increased synthesis and release of insulin, and decreased release of glucagon, brought about by the prolonged action of incretin hormones .
将来の方向性
“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” has been studied as a DPP-IV inhibitor for the treatment of type 2 diabetes . It has progressed to phase 3 for the treatment of type 2 diabetes . Future research may focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.
特性
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-5-14(7-10)9(15)8-2-4-13-6-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFDVJHTXRNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



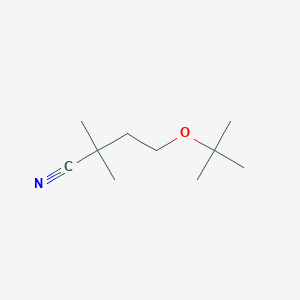
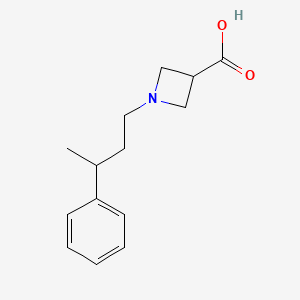
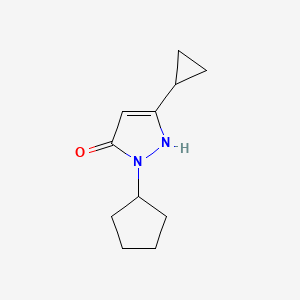
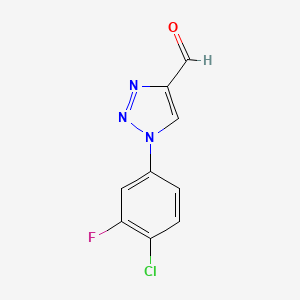
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)

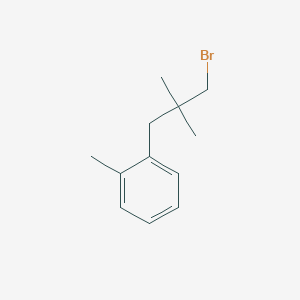
![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
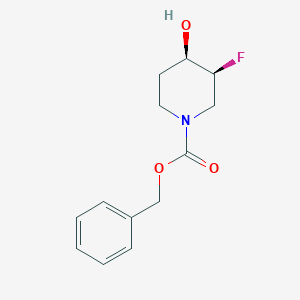
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

